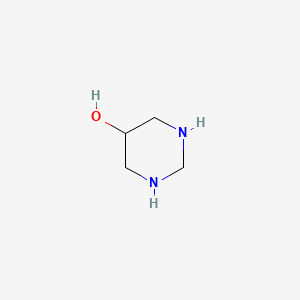

Hexahydropyrimidin-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hexahydropyrimidin-5-ol is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antifungal Activity

Research has demonstrated that hexahydropyrimidine derivatives exhibit promising antifungal properties. A study evaluated four derivatives against common dermatomycosis fungi, including Trichophyton mentagrophytes and Microsporum canis. Among the tested compounds, one derivative (HHP3) showed the best antifungal activity with a minimum inhibitory concentration (MIC) range of 500–1000 μg/mL, indicating its potential as a therapeutic agent for fungal infections .

Synthesis of Derivatives

The synthesis of hexahydropyrimidin-5-ol derivatives has been explored to enhance their biological activities. For example, a study synthesized multiple derivatives through a Mannich-type reaction involving 1,3-diaminopropan-2-ol and paraformaldehyde. The conformational analysis revealed that the introduction of hydroxyl groups significantly alters the stereoelectronic relationships within the molecule, potentially impacting its biological activity .

Nanotechnology

Nanoparticle Engineering

this compound has been utilized in phenolic-enabled nanotechnology (PEN). This approach leverages the unique properties of phenolic compounds to engineer nanoparticles with controlled size and functionality for biomedical applications. The interactions between hexahydropyrimidine derivatives and other structural motifs facilitate the synthesis of nanohybrid materials suitable for drug delivery and biosensing .

Energetic Compounds

Design of Energetic Materials

Recent research has focused on developing energetic compounds based on hexahydropyrimidine frameworks. Twelve derivatives were synthesized by incorporating various explosophore groups into the hexahydropyrimidine structure. These compounds exhibited unique bonding characteristics that could be utilized in explosives or propellants, showcasing the versatility of hexahydropyrimidine in energetic applications .

Chemical Synthesis

Role in Ligand Chemistry

this compound plays a crucial role as a ligand in chemical synthesis processes. Its ability to form stable complexes enhances the reactivity and stability of nanoparticles used in diverse applications, including catalysis and sensor development. This property is vital for improving the performance of nanomaterials in various industrial applications .

Summary of Research Findings

化学反応の分析

Fe(III)-Catalyzed Tandem Amidomethylation

Fe(OTf)₃ catalyzes the synthesis of hexahydropyrimidine derivatives via a five-step mechanism :

- Tosylformaldimine release from bis(tosylamido)methane.

- Intermolecular aza-Prins reaction with α-phenylstyrene.

- Condensation and iminium homologation .

- Intramolecular aza-Prins cyclization to form the hexahydropyrimidine core .

Key Findings :

- The condensation/intramolecular aza-Prins pathway is favored (ΔG‡ = 1.0 kcal/mol) over alternative routes due to lower activation energies .

- Fe(OTf)₃ stabilizes intermediates via coordination, enabling high regioselectivity .

Hydrogen Bonding and Conformational Effects

The hydroxyl group at C5 induces intramolecular hydrogen bonding with adjacent nitrogen atoms, locking the hexahydropyrimidine ring into an equatorial-equatorial (ee) conformation . This effect is evident in NMR studies:

- H-5 protons resonate at ~4.00 ppm (vs. 3.57 ppm in non-hydroxylated analogs) .

- Diastereotopic CH₂ protons exhibit distinct shifts (Δ = 0.23–0.42 ppm ) due to anisotropic shielding .

Table 2: NMR Chemical Shifts for Selected Protons (CDCl₃)

| Proton Position | δ (ppm) in 2a | δ (ppm) in 3 (non-hydroxylated) | Reference |

|---|---|---|---|

| H-5 | 4.00 | 3.57 | |

| CH₂-4ax | 2.65 | 2.87 | |

| CH₂-4eq | 2.88 | 3.07 |

Thermal Stability and Decomposition

This compound derivatives exhibit high thermal stability , with decomposition temperatures (TGA) ranging from 200–250°C . For instance:

- 2,2-Di(pyridin-2-yl)hexahydropyrimidine decomposes at 240°C via a single-step mechanism .

- Methoxy and tert-butyl substituents enhance stability by ~20°C compared to nitro-substituted analogs .

Mechanistic Insights from DFT Studies

Density functional theory (DFT) calculations reveal:

特性

分子式 |

C4H10N2O |

|---|---|

分子量 |

102.14 g/mol |

IUPAC名 |

1,3-diazinan-5-ol |

InChI |

InChI=1S/C4H10N2O/c7-4-1-5-3-6-2-4/h4-7H,1-3H2 |

InChIキー |

ROYZEMODCVMWJX-UHFFFAOYSA-N |

正規SMILES |

C1C(CNCN1)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。